Bienvenue dans la boutique en ligne BenchChem!

8-bromo-4-chloro-7-methylquinazoline

Medicinal Chemistry Halogenated Heterocycles Kinase Inhibitor Synthesis

This 8-bromo-4-chloro-7-methylquinazoline scaffold provides orthogonal C4 (SNAr) and C8 (cross-coupling) reactivity essential for modular TRK/EGFR kinase inhibitor synthesis per WO2020/108415A1. The 7-methyl group modulates electronic and steric profiles, offering a differentiated advantage over single-halogen analogs. Procure this versatile intermediate for efficient, protection-free library generation.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1565019-68-2
Cat. No. B6206561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-4-chloro-7-methylquinazoline
CAS1565019-68-2
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br
InChIInChI=1S/C9H6BrClN2/c1-5-2-3-6-8(7(5)10)12-4-13-9(6)11/h2-4H,1H3
InChIKeyUFGFPQAUICHUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2): A Specialized Halogenated Quinazoline Scaffold for Kinase-Focused Medicinal Chemistry


8-Bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2) is a halogenated quinazoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. It is characterized by a quinazoline bicyclic core featuring bromo substitution at position 8, chloro substitution at position 4, and a methyl group at position 7 . Quinazoline scaffolds are widely recognized as privileged structures in kinase inhibitor drug discovery, with the specific substitution pattern of this compound providing distinct reactivity handles for further functionalization through nucleophilic aromatic substitution (SNAr) at the C4 chloro position and transition metal-catalyzed cross-coupling at the C8 bromo position [1].

Why 8-Bromo-4-chloro-7-methylquinazoline Cannot Be Replaced by Unsubstituted or Single-Halogen Quinazolines in Structure-Based Drug Design


In kinase inhibitor development, the specific positioning and identity of halogen substituents on the quinazoline core profoundly influence both synthetic accessibility and target binding. Unsubstituted quinazoline lacks reactive handles for modular derivatization, while single-halogen analogs such as 4-chloroquinazoline or 8-bromoquinazoline offer only one functionalization point. The 8-bromo-4-chloro-7-methyl pattern of the target compound provides a strategically differentiated substitution profile: the C4 chloro group serves as the primary electrophilic site for amine introduction (essential for aniline-based kinase inhibitor pharmacophores), while the C8 bromo group enables orthogonal Pd-catalyzed cross-coupling modifications (Suzuki, Sonogashira, Buchwald-Hartwig) without competing reactivity at C4 [1]. The 7-methyl substituent further modulates electronic properties and can influence binding orientation. This differentiated reactivity and substitution pattern means that compounds lacking the exact 8-bromo-4-chloro-7-methyl combination cannot serve as direct drop-in replacements without altering synthetic routes, intermediate stability, or the ultimate binding geometry of the final inhibitor molecule [2].

Quantitative Differentiation Evidence for 8-Bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2): Molecular Descriptors, Purity, and Reactivity Context


Molecular Weight and Formula Differentiation from Positional Isomers and Alternative Halogenation Patterns

The target compound 8-bromo-4-chloro-7-methylquinazoline (C9H6BrClN2) has a molecular weight of 257.51 g/mol. Its closest commercially available structural analogs differ in halogen positioning and composition. For instance, 8-bromo-2-chloro-7-methylquinazoline (CAS 1388049-83-9) shares the same molecular formula and weight but has chloro substitution at the C2 position rather than C4, which alters the electronic environment of the pyrimidine ring and affects reactivity in nucleophilic substitution reactions [1]. 8-bromo-4-chloroquinazoline (CAS 125096-72-2) lacks the 7-methyl group, with a molecular formula of C8H4BrClN2 and a lower molecular weight of 243.49 g/mol, resulting in different lipophilicity and steric properties . 7-bromomethyl-4-chloroquinazoline (CAS 234098-35-2), while sharing the same molecular formula and weight, has the bromine located on a methyl group at C7 rather than directly on the aromatic ring at C8, which fundamentally alters its cross-coupling reactivity profile . The target compound's substitution pattern at C4, C7, and C8 provides a unique combination of electrophilic (C4-Cl) and palladium-catalyzed cross-coupling (C8-Br) handles that its positional isomers cannot replicate [2].

Medicinal Chemistry Halogenated Heterocycles Kinase Inhibitor Synthesis

Vendor-Supplied Purity Benchmark: Quantitative Purity Specification for Reproducible Synthetic Applications

Commercial availability of 8-bromo-4-chloro-7-methylquinazoline includes a documented purity specification of 97% as supplied by Chemenu (Catalog No. CM210507) . This purity level is a critical quantitative procurement parameter. In comparison, many commercially available halogenated quinazoline building blocks are offered at purities ranging from 95% to 98%, with the 97% specification placing this compound within the upper tier of routinely available research-grade intermediates . The 3% nominal impurity content represents an important consideration for reaction stoichiometry calculations, particularly in multi-step syntheses where cumulative impurity carryover can impact final product yield and purity.

Synthetic Chemistry Quality Control Intermediate Procurement

Orthogonal Reactivity Handles: C4-Chloro vs. C8-Bromo Electrophilicity in Cross-Coupling and SNAr Reactions

The target compound's differentiation is structurally encoded in its dual halogenation pattern: chloro at C4 and bromo at C8. In chloro-bromo substituted quinazolines, selectivity has been previously found to generally favor substitution at the more activated C4-Cl bond over the Csp2-Br bond in nucleophilic aromatic substitution (SNAr) reactions [1]. This inherent chemoselectivity enables sequential functionalization: the C4-Cl group can be displaced with amines to install the aniline pharmacophore characteristic of 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib analogs), while the C8-Br group remains intact for subsequent orthogonal Pd-catalyzed cross-coupling modifications [2]. Compounds with single halogenation (e.g., 4-chloroquinazoline) lack this second functionalization handle, while analogs with bromine at the C4 position exhibit different reactivity profiles and reduced selectivity due to the higher leaving group propensity of bromine. The 7-methyl group further differentiates this scaffold by providing steric and electronic modulation absent in non-methylated analogs.

Synthetic Methodology Cross-Coupling Reactions Nucleophilic Aromatic Substitution

Documented Intermediate Status: Inclusion in TRK Kinase Inhibitor Patent Synthesis Routes

8-Bromo-4-chloro-7-methylquinazoline has been explicitly claimed as an intermediate compound of formula (VIII) in the synthesis of TRK (tropomyosin receptor kinase) inhibitor compounds, as disclosed in international patent application WO2020/108415A1 (Applicant: HitGen Inc. / Chengdu HitGen Pharmaceuticals) [1]. The patent specifically describes the preparation of this halogenated quinazoline intermediate and its use in constructing final TRK inhibitor molecules of formula (I). The synthetic method utilizing this intermediate is characterized by high yield and suitability for scale-up production [1]. In contrast, alternative intermediates lacking this exact substitution pattern would require different synthetic routes and may not afford the same TRK-targeting pharmacophore geometry. This explicit patent documentation provides verifiable evidence of the compound's utility in a specific, named kinase inhibitor program, distinguishing it from generic quinazoline building blocks that lack documented downstream applications.

Kinase Inhibitor Synthesis TRK Inhibitors Patent-Disclosed Intermediates

Defined Application Scenarios for 8-Bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2) Based on Verified Evidence


Synthesis of TRK Kinase Inhibitors via Patent-Disclosed Routes

This compound is explicitly documented as an intermediate (formula VIII) in the synthesis of TRK kinase inhibitors according to WO2020/108415A1 [1]. Research groups pursuing TRK-targeted therapeutics for oncology or pain indications can utilize this building block to access patent-disclosed chemical space. The C4-Cl handle allows installation of amine-bearing pharmacophores via SNAr, while the C8-Br handle enables subsequent cross-coupling diversification. The documented scalability of the synthetic method [1] supports both discovery-scale and preclinical development applications.

Divergent Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

The 4-anilinoquinazoline scaffold is the pharmacophore core of clinically validated EGFR inhibitors including gefitinib and erlotinib. This compound provides the C4-Cl electrophile necessary for installing diverse aniline moieties via SNAr chemistry while preserving the C8-Br group for orthogonal Pd-catalyzed cross-coupling [2]. This dual-handle architecture enables sequential functionalization strategies without protecting group manipulation. The 7-methyl substituent contributes to the electronic and steric profile of the quinazoline core, potentially influencing binding orientation in the kinase ATP pocket as inferred from established quinazoline SAR [2].

Suzuki-Miyaura and Sonogashira Cross-Coupling at the C8 Position

The C8 bromo substituent serves as an ideal partner for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig amination. In chloro-bromo quinazoline systems, the C8-Br bond can be selectively engaged in cross-coupling while the C4-Cl remains intact, enabling modular construction of diverse quinazoline libraries for SAR exploration [3]. This orthogonal reactivity is not accessible with single-halogen analogs or positional isomers.

Scaffold-Hopping and Bioisostere Exploration in Kinase Drug Discovery

The quinazoline core is a privileged scaffold in kinase inhibitor design. This compound provides a defined starting point for scaffold-hopping studies aimed at exploring structure-activity relationships around the 4, 7, and 8 positions simultaneously. The 7-methyl group may serve as a reference substituent for evaluating the impact of larger alkyl, aryl, or heteroaryl groups at this position on kinase selectivity and potency [2]. The dual halogenation pattern also supports medicinal chemistry campaigns seeking to identify novel kinase inhibitors with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-4-chloro-7-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.